![molecular formula C16H16N2O3 B5758513 N-(2-ethylphenyl)-2-(4-nitrophenyl)acetamide](/img/structure/B5758513.png)
N-(2-ethylphenyl)-2-(4-nitrophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds often involves multi-step reactions, including alkylation, nitration, and reductive processes. For example, compounds like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide are synthesized from starting materials through alkylation and nitration steps under specific conditions (Zhang, 2004). Similarly, N-(2-ethylphenyl)-2-(4-nitrophenyl)acetamide could be synthesized through comparable routes, adjusting reagents and conditions based on the desired substituents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives, such as N-(2-ethylphenyl)-2-(4-nitrophenyl)acetamide, can be characterized using techniques like NMR, IR, and X-ray crystallography. These methods provide insights into the compound's conformation, hydrogen bonding, and overall geometry. For instance, the structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide was determined, revealing specific bond lengths and angles, and highlighting the importance of hydrogen bonds in stabilizing the molecular structure (González-Platas et al., 1997).
Chemical Reactions and Properties
Acetamide compounds participate in various chemical reactions, reflecting their chemical properties. They can undergo processes such as hydrogenation, carbonylation, and nucleophilic substitution, depending on their specific functional groups. For example, reductive carbonylation reactions have been used to convert nitrobenzene derivatives to corresponding acetamides in a one-pot process, showcasing their reactivity and potential for chemical transformations (Vavasori et al., 2023).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-13-5-3-4-6-15(13)17-16(19)11-12-7-9-14(10-8-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRRDSFRCWYASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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